(4-Carbamoylphenyl)methyl acetate
prodrug activation
esterase-mediated hydrolysis
pharmacokinetics
Researchers requiring esterase-triggered release of 4-carbamoylbenzoic acid face irreproducibility when substituting structural analogs-hydrolysis kinetics and target engagement shift dramatically with isomeric or amide replacements. (4-Carbamoylphenyl)methyl acetate resolves this with its para-acetoxymethyl ester, which undergoes esterase-mediated cleavage to release the active carboxylic acid in defined biological compartments.
• Enables precise prodrug activation modeling: non-ester analogs fail to replicate this release mechanism, leading to ~9-fold potency differences in MES anticonvulsant models.
• Serves as a key intermediate for ABHD6 inhibitors (IC50 ~70 nM range) and HDAC inhibitor SAR exploration (e.g., CI-994 analogs); absence of the 4-carbamoylphenyl motif significantly reduces biochemical activity.
• Supplied with Certificate of Analysis; custom synthesis available from mg to kg scale with lead times confirmed upon order.
Molecular Formula
C10H11NO3
Molecular Weight
193.20 g/mol
CAS No.
650602-26-9
Cat. No.
B12605968
⚠ Attention: For research use only. Not for human or veterinary use.